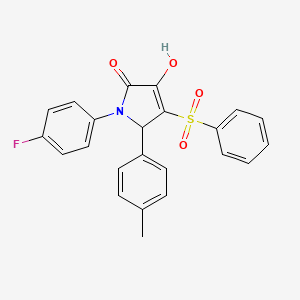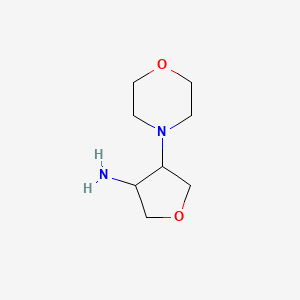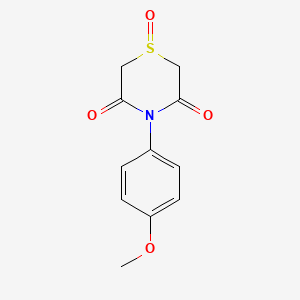![molecular formula C21H19BrN6O3 B2498824 8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-[(4-bromophenyl)methyl]-3-met hyl-1,3,7-trihydropurine-2,6-dione CAS No. 949399-98-8](/img/structure/B2498824.png)
8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-[(4-bromophenyl)methyl]-3-met hyl-1,3,7-trihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-[(4-bromophenyl)methyl]-3-met hyl-1,3,7-trihydropurine-2,6-dione is a useful research compound. Its molecular formula is C21H19BrN6O3 and its molecular weight is 483.326. The purity is usually 95%.
BenchChem offers high-quality 8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-[(4-bromophenyl)methyl]-3-met hyl-1,3,7-trihydropurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-[(4-bromophenyl)methyl]-3-met hyl-1,3,7-trihydropurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bromophenols and Nucleoside Base Derivatives
Bromophenols coupled with nucleoside base derivatives have been isolated from the red alga Rhodomela confervoides. These compounds, including derivatives like 7-[3-bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1H-purine-2,6-dione, showcase the potential of marine resources in the discovery of novel compounds with unique structures. The research indicates the possibility of these compounds having distinct biological activities or applications in drug design due to their unique structural features (Ma et al., 2007).
Synthesis of Imidazole Spiro Compounds
The compound's structure relates to the field of heterocyclic chemistry, where researchers have synthesized novel compounds like imidazole spiro compounds from specific diones and urea derivatives. This type of research is fundamental in medicinal chemistry for creating new compounds that may lead to the development of new drugs or materials with unique properties (Dubovtsev et al., 2016).
Utilization in Synthetic Chemistry
The compound's framework is similar to structures used in synthetic chemistry to create a wide array of heterocyclic compounds. Researchers have utilized related structures to synthesize tricyclic and bridged heterocyclic compounds, demonstrating the versatility of these core structures in generating a diverse set of molecules. This has implications in the discovery and development of new pharmaceuticals, agrochemicals, and other materials (Waly & el-Ablack, 2015).
properties
CAS RN |
949399-98-8 |
|---|---|
Product Name |
8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-[(4-bromophenyl)methyl]-3-met hyl-1,3,7-trihydropurine-2,6-dione |
Molecular Formula |
C21H19BrN6O3 |
Molecular Weight |
483.326 |
IUPAC Name |
7-[(4-bromophenyl)methyl]-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C21H19BrN6O3/c1-27-18-17(19(29)25-21(27)30)28(12-14-3-7-15(22)8-4-14)20(24-18)26-23-11-13-5-9-16(31-2)10-6-13/h3-11H,12H2,1-2H3,(H,24,26)(H,25,29,30)/b23-11+ |
InChI Key |
FSOAKZYBYXVKDR-FOKLQQMPSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate](/img/structure/B2498742.png)
![2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline](/img/structure/B2498744.png)

![[4-[2-[4-(2-Chloropyridine-3-carbonyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2498747.png)



![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2498755.png)


![4-[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]morpholine](/img/structure/B2498761.png)

